N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c24-15(20-6-11-2-1-5-26-11)8-23-16(12-9-27-10-14(12)22-23)21-17(25)13-7-18-3-4-19-13/h1-5,7H,6,8-10H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZHXFJZEQRDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide, a compound with complex molecular architecture, has garnered attention for its potential biological activities. This article synthesizes available research findings to elucidate its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 449.5 g/mol. The structural features include a thieno[3,4-c]pyrazole core, which is associated with various biological activities. Understanding the structure is crucial for exploring its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O4S |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 1105247-55-9 |
Anticancer Activity
Recent studies have indicated that compounds related to thieno[3,4-c]pyrazoles exhibit significant anticancer properties. For instance, dihydropyrano[2,3-c]pyrazoles have shown promising results as PPARγ partial agonists, which may play a role in cancer treatment by modulating metabolic pathways involved in tumor growth and differentiation . The specific compound has not been extensively tested in isolation; however, its structural relatives suggest potential efficacy against various cancer cell lines.
Anti-inflammatory Effects
Compounds containing pyrazole derivatives have been noted for their anti-inflammatory activities. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses . This property could be beneficial in treating chronic inflammatory conditions.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- PPARγ Activation : As a potential PPARγ partial agonist, it may influence glucose metabolism and adipocyte differentiation.
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Cell Cycle Modulation : Anticancer agents often act by inducing cell cycle arrest or apoptosis in malignant cells.
Case Studies and Research Findings
- Anticancer Efficacy : A study on related pyrazole derivatives demonstrated IC50 values as low as 0.03 mM against specific cancer cell lines . This suggests that this compound could exhibit similar potency.
- Antimicrobial Testing : Although direct antimicrobial testing on this specific compound is sparse, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Table 1: Pyrazine-2-Carboxamide Derivatives Comparison
| Feature | Main Compound | Lilly Example 6 |
|---|---|---|
| Core Structure | Thieno[3,4-c]pyrazole | Phenyl |
| Substituents | Furan-2-ylmethyl, ethylamino | Difluorophenyl-hydroxy-acetyl |
| Molecular Weight (M+H) | ~440–450 | 428.3 |
| Isomer Separation | Not reported | Required (Chiralpak® OD) |
Triazolopyridazine Derivatives ()
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (891099-01-7) highlights:
- Heterocyclic Core: The triazolopyridazine core may offer different π-π stacking interactions compared to the thienopyrazole in the main compound.
- Substituent Effects : The pyridinylmethylthio group introduces sulfur-based hydrophobicity, contrasting with the main compound’s oxygen-rich furan and pyrazine groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide, and how are reaction conditions optimized?
- Answer : The synthesis involves multi-step reactions starting from thieno[3,4-c]pyrazole and pyrazine-2-carboxamide precursors. Key steps include:
- Amide coupling : Use EDCI·HCl and HOBt in DMF at 60°C for 18 hours to form the carboxamide linkage .
- Thioether formation : Optimize solvent choice (e.g., DMF or ethanol) and temperature (80–100°C) to enhance yield .
- Purification : Recrystallization with methanol or column chromatography ensures high purity .
- Monitoring via TLC or HPLC is critical to track reaction progress .
Q. What structural features of this compound influence its chemical reactivity and biological activity?
- Answer :
- The thieno[3,4-c]pyrazole core contributes to π-π stacking interactions with biological targets, enhancing binding affinity .
- The furan-2-ylmethyl group increases solubility and modulates metabolic stability .
- The pyrazine-2-carboxamide moiety acts as a hydrogen bond acceptor, critical for enzyme inhibition .
- Crystallographic studies (e.g., X-ray diffraction) are recommended to resolve 3D conformation and reactive sites .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on amide proton shifts (δ 8.5–10 ppm) and furan ring signals (δ 6.5–7.5 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Answer :
- Standardize assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
- Validate target engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics .
- Address metabolic instability : Test metabolite profiles using liver microsomes and adjust substituents (e.g., replace furan with thiophene) to improve half-life .
Q. What computational strategies are effective for optimizing reaction pathways and predicting derivatives with enhanced activity?
- Answer :
- Quantum chemical calculations : Use Gaussian or COMSOL to model transition states and energy barriers for key reactions (e.g., amide coupling) .
- Molecular docking : AutoDock Vina or Schrödinger Suite can predict binding modes with targets like kinases or GPCRs .
- Machine learning : Train models on PubChem data to prioritize derivatives with favorable ADMET properties .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Answer :
- CRISPR-Cas9 screens : Identify gene knockouts that rescue toxicity, highlighting pathways involved .
- Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to map protein interaction networks .
- In vivo imaging : Track biodistribution via fluorescent tagging (e.g., Cy5 conjugation) in rodent models .
Q. What methodologies are recommended for analyzing stability under varying pH and temperature conditions?
- Answer :
- Forced degradation studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 40–80°C for 24–72 hours .
- HPLC-MS monitoring : Identify degradation products (e.g., hydrolysis of the amide bond) and quantify remaining parent compound .
- Accelerated stability testing : Use ICH guidelines (25°C/60% RH) for long-term storage recommendations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
